molecular formula C20H22N4O6S2 B2599435 (Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1164561-70-9

(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2599435
CAS No.: 1164561-70-9
M. Wt: 478.54
InChI Key: PQUFKXBRNFTINI-XDOYNYLZSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzo[d]thiazole core substituted with a methoxyethyl group at position 3 and a carboxylate ester at position 4. The Z-configuration of the imino group (C=N) is critical for its stereochemical and biological properties. The molecule also contains a 5-methylisoxazole moiety linked via a thioether bridge and an acetyl spacer, which may influence its pharmacokinetic and pharmacodynamic profiles. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .

The compound’s synthesis likely involves multi-step reactions, including thiazole ring formation (e.g., via cyclization of thioamides or condensation with α-halo ketones), isoxazole derivatization, and imine bond formation under controlled conditions to achieve the Z-isomer. Similar synthetic routes are documented for thiazole and isoxazole derivatives in drug discovery pipelines .

Properties

IUPAC Name

methyl 3-(2-methoxyethyl)-2-[2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c1-12-8-16(23-30-12)21-17(25)10-31-11-18(26)22-20-24(6-7-28-2)14-5-4-13(19(27)29-3)9-15(14)32-20/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUFKXBRNFTINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic molecule with potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and possible anticancer effects, supported by relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H20N4O4S
  • Molecular Weight : 420.512 g/mol
  • CAS Number : 381187-17-3

Antibacterial Activity

Research indicates that derivatives of compounds similar to (Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole have shown significant antibacterial properties. A study reported that certain tested compounds exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ampicillin and streptomycin by 10–50 fold in some cases .

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
En. Cloacae0.004–0.030.008–0.06
E. coli>0.03>0.06
M. flavus0.0150.03
S. aureus0.0150.03

The most active compound from the tested series was identified with a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL against En. Cloacae, indicating a strong potential for therapeutic applications in treating bacterial infections .

Antifungal Activity

In addition to antibacterial effects, the compound has also demonstrated antifungal activity. The MIC values for antifungal tests ranged from 0.004 to 0.06 mg/mL, with specific compounds showing high efficacy against various fungal strains.

Fungal StrainMIC (mg/mL)
T. viride0.004
A. fumigatus>0.06

The study highlighted that T. viride was the most sensitive strain tested .

Molecular docking studies have suggested that these compounds may interact effectively with bacterial proteins, inhibiting their function and leading to bacterial cell death. For instance, the binding affinity of certain derivatives for the PqsR protein in Pseudomonas aeruginosa was noted to be significant, indicating a potential mechanism for their antibacterial action .

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation into similar thiazole derivatives revealed their ability to inhibit growth in multiple bacterial strains, with a focus on their structure–activity relationship (SAR). The presence of specific substituents was linked to enhanced activity against resistant strains .
  • Antifungal Testing : Another study evaluated the antifungal properties of these compounds against clinical isolates of fungi, confirming their effectiveness and suggesting further exploration for therapeutic use in fungal infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Key Structural Features Biological Activity Key Differences
Thiazole Derivatives Benzo[d]thiazole core, carboxylate ester substituents Anticancer, antimicrobial Lack of isoxazole-thioether-imino side chain; simpler substitution patterns
Isoxazole Derivatives 5-Methylisoxazole moiety Anti-inflammatory, kinase inhibition Absence of thiazole-thioether linkage; often paired with simpler alkyl/aryl groups
Thioether-Linked Compounds Thioether bridges (e.g., –S–CH2–) Enhanced membrane permeability, redox modulation Rarely combined with benzo[d]thiazole and isoxazole in a single scaffold
Imino-Substituted Thiazoles Z-configured imino group Enzyme inhibition (e.g., HIV integrase) Substituents on the imino group vary (e.g., acetyl vs. aromatic moieties)

Pharmacological and Mechanistic Insights

Thiazole-Isoxazole Hybrids: Compounds like N-[2-[(3-methyl-5-isoxazolyl)methyl]thio]-benzamide derivatives (e.g., compound 25 in ) exhibit anticancer and antiviral activity due to their ability to disrupt protein-protein interactions or enzyme function . The target compound’s thioether-linked isoxazole may similarly enhance target binding, though its benzo[d]thiazole core could confer unique selectivity. Pyrazole- and triazole-containing thiazoles () show analgesic activity but lack the isoxazole-thioether-imino motif, suggesting divergent mechanisms .

Anti-Infective Potential: Piroxicam analogs () with thiazole/oxazole scaffolds inhibit HIV integrase (EC50 ~20–25 µM) via docking interactions similar to raltegravir . The target compound’s imino-thioether side chain may mimic these interactions, though its larger size could affect binding pocket compatibility. Lankacidin C analogs () with redox-cofactor BGCs show antitumor activity, but their biosynthetic pathways differ significantly from synthetic thiazole-isoxazole hybrids .

Physicochemical Properties: The compound’s LogP (estimated >3 due to aromatic and methoxyethyl groups) suggests moderate lipophilicity, comparable to 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide derivatives () but higher than polar triazolo-isoindolones (). The Z-configuration of the imino group may reduce steric hindrance compared to E-isomers, enhancing interactions with hydrophobic enzyme pockets .

Q & A

Q. What are the recommended synthetic routes for preparing (Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

Methodological Answer: The synthesis of this compound can be approached via multi-step protocols involving:

  • Condensation reactions : Refluxing intermediates (e.g., substituted aminothiazoles) with sodium acetate in acetic acid to form imino linkages .
  • Thioether formation : Reacting thiol-containing intermediates (e.g., 2-((5-methylisoxazol-3-yl)amino)-2-oxoethylthiol) with halogenated acetyl derivatives under basic conditions .
  • Cyclization : Utilizing acetic acid as a solvent for reflux to promote cyclization of the benzo[d]thiazole core .
    Key steps : Purification via recrystallization from DMF/acetic acid mixtures is critical to isolate the (Z)-isomer .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) be applied to confirm the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR : Assign peaks for key functional groups:
    • Methoxy groups (δ ~3.3–3.5 ppm in 1^1H NMR).
    • Thiazole and isoxazole protons (δ ~6.5–8.0 ppm) .
    • 13^{13}C NMR to confirm carbonyl (C=O, ~165–175 ppm) and imine (C=N, ~150–160 ppm) groups.
  • X-ray crystallography : Resolve the (Z)-configuration by analyzing dihedral angles between the imino group and adjacent substituents .
  • IR : Validate thioether (C-S, ~600–700 cm1^{-1}) and carbonyl (C=O, ~1680–1750 cm1^{-1}) stretches .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
  • Waste disposal : Segregate waste containing thiazole or isoxazole moieties and transfer to certified hazardous waste facilities .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the imino group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified isoxazole (e.g., 3,5-dimethyl substitution) or thioacetyl groups to assess impact on cytotoxicity or antiviral activity .
  • Bioisosteric replacement : Replace the methoxyethyl group with ethoxy or propoxy chains to evaluate pharmacokinetic properties .
  • In vitro assays : Test derivatives against cancer cell lines (e.g., HeLa, MCF-7) or viral replication models (e.g., influenza A) using dose-response curves and IC50_{50} calculations .

Q. What experimental strategies can assess the stability of this compound under physiological or environmental conditions?

Methodological Answer:

  • pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC-MS. The thioether and imino bonds are prone to hydrolysis under acidic conditions .
  • Photodegradation : Expose to UV light (254 nm) and track decomposition products using LC-TOF .
  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures and identify stable formulations .

Q. How do specific substituents (e.g., 5-methylisoxazole, methoxyethyl) influence the compound’s mechanism of action in biological systems?

Methodological Answer:

  • 5-Methylisoxazole : Enhances binding to target proteins (e.g., kinases) via hydrogen bonding with conserved lysine residues. Competitive inhibition assays (e.g., ATP-binding site displacement) can validate this .
  • Methoxyethyl group : Improves solubility and bioavailability by reducing logP. Pharmacokinetic studies (e.g., Caco-2 permeability) quantify absorption enhancements .
  • Thioacetyl linkage : Stabilizes the imino group against enzymatic cleavage, as shown in protease stability assays .

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